Cannogenin alpha-L-thevetoside, commonly known as Encordin, is a cardiac glycoside derived from the plant Cascabela thevetia, also referred to as Thevetia neriifolia. This compound is part of a larger class of compounds known as cardenolides, which are characterized by their ability to influence heart function. The primary use of Cannogenin alpha-L-thevetoside is in the treatment of heart failure due to its positive inotropic effects, which enhance cardiac contractility.
Cannogenin alpha-L-thevetoside is extracted from the leaves and other parts of Cascabela thevetia, a plant known for its toxic properties due to the presence of various cardiac glycosides, including nerifolin and thevetin A and B . The extraction process typically involves the use of organic solvents to isolate the glycoside from the plant material.
Cannogenin alpha-L-thevetoside is classified as a cardenolide glycoside. Cardenolides are steroidal compounds that possess a lactone ring and are known for their potent biological activities, particularly in cardiac applications. This compound falls under the broader category of cardiac glycosides, which are utilized in various therapeutic contexts, especially in cardiology.
The synthesis of Cannogenin alpha-L-thevetoside involves both extraction from natural sources and potential synthetic pathways. The extraction process typically includes:
In industrial settings, large-scale extraction utilizes advanced chromatographic methods to ensure high purity and yield. These methods may include high-performance liquid chromatography (HPLC) to separate and purify Cannogenin alpha-L-thevetoside from other glycosides present in the extract.
The molecular formula of Cannogenin alpha-L-thevetoside is , with a molecular weight of 548.7 g/mol. Its structural characteristics include:
These structural details indicate a complex arrangement typical of cardenolides, contributing to its biological activity .
Cannogenin alpha-L-thevetoside can undergo several chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents used during these processes.
The mechanism by which Cannogenin alpha-L-thevetoside exerts its effects primarily involves inhibition of Na+/K+ ATPase activity in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through sodium-calcium exchange mechanisms. The elevated calcium concentration enhances myocardial contractility (positive inotropic effect), making it beneficial for treating heart failure .
Cannogenin alpha-L-thevetoside is typically presented as a white to off-white crystalline powder. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol but less soluble in water.
Key chemical properties include:
Analytical methods such as HPLC and mass spectrometry are employed to determine purity and confirm identity during both synthesis and quality control processes .
Cannogenin alpha-L-thevetoside has significant scientific applications primarily within cardiology:
Research continues into its potential applications beyond cardiology, including anti-cancer properties and other therapeutic areas related to its bioactive nature .
The biosynthesis of cannogenin α-L-thevetoside (Encordin) initiates with the assembly of the cardenolide terpenoid backbone in Thevetia neriifolia. This process begins with the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which converge to produce the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP). Cyclization and subsequent modifications yield pregnane intermediates, which undergo oxidative transformations to form the characteristic cardenolide scaffold with a γ-lactone ring at C17 [1].
Three primary aglycones serve as precursors for Encordin and related cardenolides in Thevetia:
Table 1: Terpenoid Precursors in Cannogenin α-L-Thevetoside Biosynthesis
| Precursor | Structural Features | Enzymatic Conversion |
|---|---|---|
| GGPP | Linear C20 diterpene | Cyclization by class II diterpene synthases |
| Pregnadienolone | Δ⁴-3-keto steroid nucleus | 5β-Reductase, 14β-Hydroxylase |
| Digitoxigenin | 5β,14β-Dihydroxy with C17 γ-lactone | Baeyer-Villiger oxidation |
| Cannogenin | Digitoxigenin with 19-aldehyde | C19 Dehydrogenation |
The cannogenin aglycone specifically arises from digitoxigenin via enzymatic dehydrogenation at C19, introducing an aldehyde group critical for its bioactivity. This oxidative modification occurs in the endoplasmic reticulum before glycosylation [1].
Glycosylation is the pivotal step that converts lipid-soluble aglycones like cannogenin into bioactive glycosides. In Thevetia neriifolia, this process is mediated by UDP-glycosyltransferases (UGTs), which transfer sugar moieties from nucleotide donors to the C3-hydroxyl group of the aglycone. UGTs in Thevetia exhibit strict regioselectivity for cannogenin, enabling the formation of Encordin’s signature α-L-thevetoside linkage [2] [10].
The glycosylation sequence follows a hierarchical pattern:
Table 2: Key UGTs in Cannogenin Glycosylation
| UGT Class | Sugar Donor | Acceptor Specificity | Product Formed |
|---|---|---|---|
| GT1-A | UDP-L-thevetose | Cannogenin | Cannogenin α-L-thevetoside |
| GT1-B | UDP-glucose | Cannogenin α-L-thevetoside | Bisdigitoxosides |
| GT1-C | UDP-gentiobiose | Cannogenin α-L-thevetoside | Thevetin B triglycoside |
The UGT71 family enzymes are critical in this pathway, particularly those with a PSPG motif (Plant Secondary Product Glycosyltransferase) that recognizes both UDP-L-thevetose and the steroidal acceptor. Mutagenesis studies confirm that residues like Arg350 and Trp356 govern donor specificity, while Lys360 modulates sugar diversity [2] [10]. Notably, L-thevetose is a taxonomic marker exclusive to Thevetia and related Apocynaceae species [1].
Post-glycosylation enzymatic modifications fine-tune the bioactivity of Encordin and its derivatives. Key reactions include:
Table 3: Enzymatic Modifications of Cannogenin Glycosides
| Enzyme Class | Modification | Structural Impact | Functional Consequence |
|---|---|---|---|
| Acetyltransferases | O-Acetylation of L-thevetose | Increased lipophilicity | Enhanced cellular uptake |
| Cyt P450 monooxygenases | C5β/C14β hydroxylation | Stabilization of β-cis ring fusion | High-affinity Na⁺/K⁺-ATPase binding |
| Epoxidases | 18,20-Epoxide formation | Altered steric conformation | Modulation of receptor interaction |
These modifications occur predominantly in immature seeds, where enzymatic activity peaks. HPTLC analyses confirm that immature Thevetia seeds contain 13 distinct cardenolides, including monoglycosides like Encordin, while mature seeds retain only six tri-glycosylated forms due to enzymatic degradation [1].
While Thevetia neriifolia specializes in cardenolides, Anemarrhena asphodeloides (Liliaceae) produces steroidal saponins with distinct biosynthetic features. Key contrasts include:
Table 4: Comparative Biosynthesis of Cannogenin Glycosides vs. Anemarrhena Saponins
| Feature | Thevetia neriifolia (Cardenolides) | Anemarrhena asphodeloides (Saponins) |
|---|---|---|
| Core aglycone | Cannogenin (19-aldehyde, γ-lactone) | Sarmentologenin (spirostane/furostane) |
| Primary UGT donors | UDP-L-thevetose, UDP-glucose | UDP-glucose, UDP-galactose |
| Glycosidic linkage | β-1,4-glycosidic bonds | β-1,2 or β-1,6 glycosidic bonds |
| Biological role | Na⁺/K⁺-ATPase inhibition | Membrane disruption (antimicrobial) |
The divergent evolution of UGTs underpins these differences: Thevetia UGTs retain unique substrate binding pockets accommodating cardenolide aglycones, while Anemarrhena UGTs recognize spirostanol backbones [7] [10]. This comparison highlights how enzymatic specialization drives functional diversification in plant specialized metabolism.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2